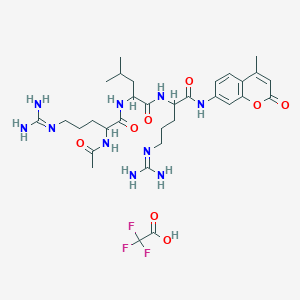
Ac-Arg-Leu-Arg-AMC
説明
Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is a fluorogenic peptide . It is often the substrate of choice for assaying the trypsin-like activity of purified proteasomes . It has a low Km, high specific activity, and is cleaved exclusively at the Arg-AMC bond .
Molecular Structure Analysis
The molecular weight of this compound is 642.76 . The sum formula is C₃₀H₄₆N₁₀O₆ .Chemical Reactions Analysis
This compound is a fluorogenic substrate for assaying the trypsin-like activity of purified proteasomes . The substrate is cleaved exclusively at the R-AMC bond .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO, methanol, or aqueous solutions .Relevant Papers Several papers have been identified that mention this compound . These papers cover a range of topics including the use of this compound as a substrate for assaying the trypsin-like activity of purified proteasomes . Further analysis of these papers would provide more detailed information on the various aspects of this compound.
科学的研究の応用
1. Enzymatic Characterization in Aquatic Environments
Research has shown that extracellular peptidases in aquatic environments demonstrate varied substrate specificities. In a study by Steen et al. (2015), the affinities of naturally occurring enzymes that hydrolyze Arg-AMC, among other substrates, were analyzed in freshwater and marine environments. The study revealed that enzymes hydrolyzing Arg-AMC showed specific affinity for arginine, indicating the role of these peptidases in protein degradation pathways in these ecosystems (Steen et al., 2015).
2. Peptide Interaction with Phospholipid Membranes
Ohmori et al. (2009) studied the interaction of amphiphilic alpha-helical peptides, including Ac-(Leu-Ala-Arg-Leu), with phospholipid membranes. The research focused on how the chain length and hydrophobicity of peptides influence membrane perturbation and fusion. This study provides insights into the biophysical interactions of such peptides with cell membranes, which is crucial for understanding cellular processes and designing therapeutic agents (Ohmori et al., 2009).
3. Cell Penetration and Structural Studies
Kato et al. (2014) synthesized peptides containing Arg and Leu to study their cell-penetrating abilities and secondary structures. The study contributes to the understanding of how the incorporation of specific amino acids like Arg and Leu can enhance the cell-penetrating capabilities of peptides, an important aspect in drug delivery and molecular biology (Kato et al., 2014).
4. Antimicrobial Activity of Basic Amphipathic Peptides
Research by Anzai et al. (1991) investigated the antimicrobial activity of synthetic basic peptides, including Ac-(Leu-Ala-Arg-Leu), against bacterial membranes. The study's findings are pivotal in understanding the antimicrobial mechanisms of such peptides, which is valuable for developing new antibiotics and antimicrobial agents (Anzai et al., 1991).
作用機序
Target of Action
The primary target of the compound Ac-Arg-Leu-Arg-AMC is the 26S proteasome , a multi-protein complex that plays a crucial role in the degradation of intracellular proteins . This compound is often used as a substrate for assaying the trypsin-like activity of purified proteasomes .
Mode of Action
This compound interacts with its target, the 26S proteasome, by serving as a fluorogenic substrate . The compound is cleaved exclusively at the R-AMC bond . The cleavage of this bond results in the release of AMC (7-amino-4-methylcoumarin), a fluorescent molecule .
Biochemical Pathways
The interaction of this compound with the 26S proteasome is part of the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cell. The downstream effects of this pathway include the regulation of numerous cellular processes, including cell cycle, signal transduction, and responses to oxidative stress .
Pharmacokinetics
It is known that the compound is soluble in dmso, methanol, or aqueous solutions , which suggests that it can be readily distributed in biological systems
Result of Action
The cleavage of this compound at the R-AMC bond by the 26S proteasome results in the release of AMC . The fluorescence of AMC can be used to quantify the trypsin-like activity of 26S proteasomes . This provides a measure of the proteasome’s functional activity, which is essential for maintaining cellular homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that its action could be influenced by the solvent environment . Additionally, the compound’s stability may be affected by storage conditions . .
特性
IUPAC Name |
2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEMPRHZPRGAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F3N10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)


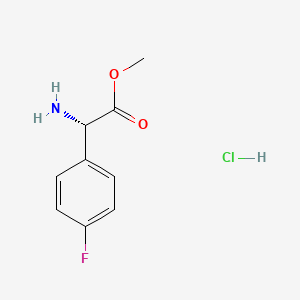
![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)
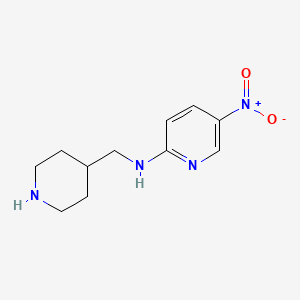
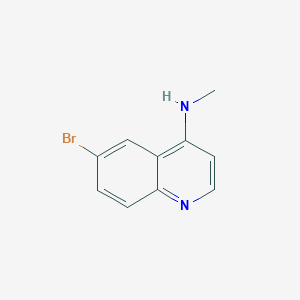
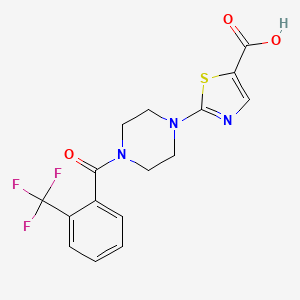
![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)